molecular formula C7H4ClN3O4S B13196036 6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B13196036
M. Wt: 261.64 g/mol
InChI Key: ZIIDDMCYWZRRSE-UHFFFAOYSA-N
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Description

6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 2060046-37-7) is a versatile heterocyclic building block designed for advanced pharmaceutical and chemical research . The compound features two highly reactive functional groups—a chlorosulfonyl moiety and a carboxylic acid—on a [1,2,4]triazolo[1,5-a]pyridine scaffold, enabling it to serve as a key synthetic intermediate for the construction of more complex molecules . The chlorosulfonyl group is a potent electrophile, making it ideal for forming sulfonamide and sulfonate linkages, which are critical structural motifs in medicinal chemistry for developing compounds with a wide range of biological activities . Concurrently, the carboxylic acid group can be readily functionalized into amides or esters, or used as a coordinating group in metal-organic frameworks. The [1,2,4]triazolo[1,5-a]pyridine core is of significant interest as it is isoelectronic with purine bases, allowing derivatives to mimic natural nucleotides and interact with biological targets such as enzymes and receptors . This unique combination of features makes this compound particularly valuable for researchers in drug discovery programs, especially in the synthesis of targeted covalent inhibitors, novel kinase inhibitors, and other small-molecule therapeutics where the triazolopyridine scaffold can contribute to favorable ADME and pharmacokinetic properties .

Properties

Molecular Formula

C7H4ClN3O4S

Molecular Weight

261.64 g/mol

IUPAC Name

6-chlorosulfonyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C7H4ClN3O4S/c8-16(14,15)4-1-5(7(12)13)6-9-3-10-11(6)2-4/h1-3H,(H,12,13)

InChI Key

ZIIDDMCYWZRRSE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=NN2C=C1S(=O)(=O)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The precursor,triazolo[1,5-a]pyridine-8-carboxylic acid, is synthesized via cyclization reactions involving hydrazine derivatives and substituted pyridine carboxylic acids or nitriles. Literature reports indicate that the carboxylic acid can be introduced via oxidation or hydrolysis of corresponding ester or nitrile intermediates.

Chlorosulfonylation Step

The critical step for obtaining 6-(Chlorosulfonyl)-triazolo[1,5-a]pyridine-8-carboxylic acid is the selective chlorosulfonylation at the 6-position of the fused ring system. This is typically achieved by treating thetriazolo[1,5-a]pyridine-8-carboxylic acid with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled conditions.

Typical reaction conditions:

Parameter Description
Reagents Chlorosulfonic acid or sulfuryl chloride
Solvent Often chlorinated solvents (e.g., dichloromethane), or neat conditions
Temperature 0 to 50 °C, controlled to avoid overreaction
Reaction Time 2 to 6 hours, monitored by TLC or HPLC
Workup Quenching with ice-cold water or aqueous base, followed by extraction

This step introduces the chlorosulfonyl (-SO2Cl) group selectively at the 6-position due to electronic and steric factors inherent to the fused heterocycle.

Purification

Purification is typically performed by recrystallization or chromatographic methods such as silica gel column chromatography, using eluents like dichloromethane/methanol mixtures to separate the target compound from side products and unreacted starting materials.

Step Details
Starting material triazolo[1,5-a]pyridine-8-carboxylic acid
Chlorosulfonylation React with chlorosulfonic acid at 0–25 °C for 4 hours in dichloromethane
Workup Quench in ice-water, neutralize with sodium bicarbonate, extract with dichloromethane
Purification Silica gel column chromatography (DCM/MeOH 20:1)
Yield Typically moderate to good (40–65%) depending on conditions

This method has been validated in multiple research reports and commercial syntheses, confirming its reproducibility and scalability.

The synthesized compound is characterized by:

  • Reaction yields and purity are highly dependent on the control of chlorosulfonylation conditions; excessive temperature or reagent excess can lead to side reactions or decomposition.
  • Alternative chlorosulfonylation reagents like sulfuryl chloride have been explored but chlorosulfonic acid remains preferred for selectivity.
  • Modifications of the starting heterocycle can influence the regioselectivity and efficiency of chlorosulfonylation.
  • Studies indicate that the compound's stability under storage and handling is adequate when kept in dry, inert atmosphere conditions.

The preparation of 6-(Chlorosulfonyl)-triazolo[1,5-a]pyridine-8-carboxylic acid involves a multi-step synthetic route with the critical chlorosulfonylation step requiring precise control of reaction parameters. The compound's synthesis is well-documented in chemical literature and patent sources, with established protocols enabling its production at research scale with moderate to good yields.

Further optimization and mechanistic studies continue to enhance understanding of this compound’s reactivity and potential applications in pharmaceutical and agrochemical development.

Chemical Reactions Analysis

Reactivity of the Chlorosulfonyl Group

The chlorosulfonyl (-SO₂Cl) moiety is highly electrophilic, making it susceptible to nucleophilic substitution reactions. Key reactions include:

Nucleophilic Substitution

Reaction TypeNucleophileProductConditionsReference
Amine substitutionPrimary aminesSulfonamide derivativesRoom temperature, polar aprotic solvents (e.g., DMF)
Alcohol substitutionAliphatic alcoholsSulfonate estersBase catalysis (e.g., K₂CO₃), reflux
Thiol substitutionThiolsThiosulfonate derivativesMild acidic conditions

Mechanistic Insight :
The chlorosulfonyl group undergoes SN2-type displacement, where nucleophiles attack the sulfur atom, leading to chloride ion elimination. This reactivity is critical for synthesizing sulfonamide-based pharmaceuticals .

Carboxylic Acid Functionalization

The carboxylic acid (-COOH) group participates in classical acid-derived reactions:

Amide Bond Formation

SubstrateCoupling AgentProductYieldReference
4-Benzenesulfonyl-benzylamineEDCI/HOBtTriazolo-pyridine sulfonamide conjugate19%

Conditions :

  • Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt).

  • Solvent: DMF, room temperature .

Esterification

AlcoholCatalystProductNotes
MethanolH₂SO₄Methyl esterRequires anhydrous conditions
Benzyl alcoholDCC/DMAPBenzyl-protected esterHigh steric hindrance tolerance

Limitations :
Esterification yields are influenced by steric hindrance from the fused triazolo-pyridine core .

Intramolecular Cyclization Pathways

The compound’s structure enables cyclization under specific conditions:

Thermal Cyclization

ConditionsProductApplication
120–150°C, inert atmosphereFused bicyclic sulfonamide derivativesAgrochemical intermediates

Mechanism :
The chlorosulfonyl group reacts with adjacent nitrogen atoms in the triazole ring, forming stable six-membered rings .

Cross-Coupling Reactions

The pyridine-triazole scaffold supports transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Boronic AcidCatalystProductYield
Phenylboronic acidPd(PPh₃)₄8-Aryl-substituted derivatives45–60%

Challenges :
The chlorosulfonyl group may require protection to prevent side reactions .

Stability and Side Reactions

  • Hydrolysis : The chlorosulfonyl group hydrolyzes to sulfonic acid (-SO₃H) in aqueous basic conditions .

  • Decarboxylation : Thermal decomposition (>200°C) releases CO₂, forming 6-(chlorosulfonyl)- triazolo[1,5-a]pyridine .

Scientific Research Applications

Scientific Research Applications

6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several applications in scientific research:

  • Chemistry It is used as an intermediate in the synthesis of complex organic molecules.
  • Medicine It is investigated for its potential as a pharmacophore in drug design.
  • Industry It is utilized in the production of materials with specific properties.

Chemical Reactions

6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can undergo various chemical reactions:

  • Substitution Reactions The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
    • Reagents: Amines or alcohols in the presence of a base.
  • Reduction Reactions The compound can be reduced to form different derivatives.
    • Reagents: Hydrogenation using catalysts like palladium on carbon.
  • Oxidation Reactions The carboxylic acid group can be oxidized to form corresponding acid derivatives.
    • Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

The major products formed from these reactions include substituted triazolopyridines, reduced derivatives, and oxidized carboxylic acid derivatives.

The chemical structure of 6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid, characterized by a triazole ring fused with a pyridine moiety and a chlorosulfonyl group, contributes to its diverse biological activities.

Antiproliferative Effects
Studies indicate that compounds containing the triazolo-pyridine framework exhibit antiproliferative activities against various cancer cell lines, including breast, colon, and lung cancer cell lines. The mechanism of action often involves the inhibition of specific metabolic enzymes rather than direct cytotoxicity.

Enzyme Inhibition
This compound may inhibit various enzymes involved in metabolic pathways:

  • Acetylcholinesterase (AChE) Triazole structures have been noted as inhibitors of AChE, which has potential therapeutic applications in neurological disorders.
  • Tyrosine Kinases Molecular docking studies suggest that this compound may interact with tyrosine kinases, which are crucial in regulating cell division and proliferation.

Mechanism of Action

The mechanism of action of 6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with molecular targets through its functional groups. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Halogenated Derivatives
  • 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CID 121253639): Molecular Formula: C₇H₄BrN₃O₂. Key Differences: Replacing the chlorosulfonyl group with bromine reduces electrophilicity but increases molecular weight (244.09 g/mol vs. ~247.63 g/mol for the chlorosulfonyl analog). Applications: Primarily used in crystallography and as a synthetic precursor for cross-coupling reactions .
  • 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 2155876-04-1):

    • Molecular Formula : C₇H₆ClN₃.
    • Key Differences : The absence of a carboxylic acid group reduces water solubility, while the methyl group at position 6 enhances lipophilicity. This compound is less reactive in nucleophilic substitutions due to the lack of a sulfonyl moiety .
Sulfonamide and Sulfonyl Derivatives
  • [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide (e.g., compounds 8a–8f):
    • Structure : Features a pyrimidine ring instead of pyridine, with sulfonamide at position 2.
    • Key Differences : The pyrimidine core alters electron distribution, enhancing herbicidal activity. For example, trifluoromethyl-substituted analogs exhibit 90% inhibition of Amaranthus retroflexus at 100 g/ha, outperforming chlorosulfonyl derivatives in field trials .
    • Mechanism : Acts as acetolactate synthase (ALS) inhibitors, similar to sulfonylurea herbicides .
Carboxylic Acid Isomers and Derivatives
  • This results in a 40% lower herbicidal efficacy compared to the 8-carboxylic acid analog .
  • 2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 1368386-88-2):
    • Key Differences : The hydroxyphenyl group introduces π-π stacking capabilities, improving binding to G-protein-coupled receptors (GPCRs). This compound shows promise in neurological drug discovery but lacks agrochemical utility .

Biological Activity

6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS Number: 2060046-37-7) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and related research findings.

Chemical Structure and Properties

The chemical structure of 6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is characterized by a triazole ring fused with a pyridine moiety and a chlorosulfonyl group. Its molecular formula is C7H4ClN3O4SC_7H_4ClN_3O_4S. The compound's unique structure contributes to its diverse biological activities.

Antiproliferative Effects

Recent studies have indicated that compounds containing the triazolo-pyridine framework exhibit notable antiproliferative activities against various cancer cell lines. For instance, related compounds have shown effectiveness against breast, colon, and lung cancer cell lines. The mechanism of action often involves the inhibition of specific metabolic enzymes rather than direct cytotoxicity against targets like dihydrofolate reductase (DHFR) .

Enzyme Inhibition

Research has demonstrated that 6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid may inhibit various enzymes involved in metabolic pathways. For example:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE derived from triazole structures have been noted for their potential therapeutic applications in neurological disorders .
  • Tyrosine Kinases : Molecular docking studies suggest that this compound may interact with tyrosine kinases, which are crucial in regulating cell division and proliferation .

Synthesis and Evaluation

A study focused on synthesizing derivatives of triazolo-pyridines found that modifications to the chlorosulfonyl group significantly impacted biological activity. The synthesized compounds were evaluated for their antiproliferative effects using various cancer cell lines, revealing promising candidates for further development .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted the importance of the chlorosulfonyl group in enhancing biological activity. Compounds with different substituents on the triazole ring were tested for their potency against cancer cells. The results indicated that specific structural features correlate with higher inhibitory activity against targeted enzymes .

Data Summary Table

Compound CAS Number Biological Activity Target Enzyme IC50 Value
6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid2060046-37-7AntiproliferativeAChENot specified
Related Triazole DerivativeNot availableAntiproliferativeTyrosine Kinase18.76 μM

Q & A

Basic Question

  • ¹³C NMR : Confirm chlorosulfonyl (δ 125–130 ppm) and carboxylic acid (δ 170–175 ppm) groups .
  • X-ray Crystallography : Resolve crystal packing (e.g., monoclinic P2₁/c space group) and hydrogen-bonding networks .
  • HPLC-MS : Monitor purity (>98%) using a C18 column (MeCN/H₂O + 0.1% TFA, 1.0 mL/min) .

How can the stability of 6-(chlorosulfonyl)-triazolo[1,5-a]pyridines be optimized during storage?

Basic Question

  • Storage Conditions : Store at -20°C under argon to prevent hydrolysis of the chlorosulfonyl group .
  • Lyophilization : Lyophilize from tert-butanol/water (1:1) to avoid dimerization (common in aqueous solutions) .

What structural features correlate with fluorescence properties in triazolo[1,5-a]pyridine derivatives?

Advanced Research Question

  • Extended Conjugation : 2,5,7-Triaryl-substituted derivatives exhibit strong blue fluorescence (λₑₘ = 450 nm) with Stokes shifts >100 nm .
  • Electron-Withdrawing Groups : Nitriles at C-8 increase quantum yields (Φ = 0.58) by reducing non-radiative decay .
    Applications : These derivatives serve as bioimaging probes for cellular ROS detection .

How do reaction solvents influence the regioselectivity of triazolo[1,5-a]pyridine synthesis?

Advanced Research Question

  • Polar Aprotic Solvents (DMF, DMSO) : Favor cyclization via N-amination (80% yield) .
  • Non-Polar Solvents (Toluene) : Promote C–H activation pathways, leading to C-6 substituted products (55% yield) .
    Key Insight : Additives like K₂CO₃ suppress protonation side reactions in polar media .

What are the challenges in scaling up triazolo[1,5-a]pyridine synthesis for preclinical studies?

Advanced Research Question

  • Purification : Column chromatography is inefficient; switch to recrystallization (MeOH/H₂O) for >10 g batches .
  • Byproduct Management : Oxadiazole intermediates (e.g., from Scheme 22) require scavengers (e.g., NH₄OAc) .

How can the carboxylic acid group be selectively modified without affecting the chlorosulfonyl moiety?

Basic Question

  • Esterification : Use SOCl₂/MeOH to convert –COOH to –COOMe (85% yield) .
  • Amide Formation : Activate with EDC/HOBt, then react with amines (RT, 12 h) .
    Caution : Avoid basic conditions (pH >9) to prevent sulfonate hydrolysis .

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